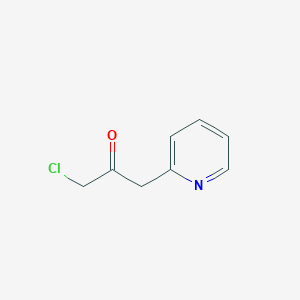
1-Chloro-3-pyridin-2-ylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-pyridin-2-ylpropan-2-one, also known as CPP, is a chemical compound that belongs to the class of pyridinyl ketones. CPP is widely used in scientific research due to its ability to inhibit the activity of the enzyme family known as c-Jun N-terminal kinases (JNKs). JNKs are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
1-Chloro-3-pyridin-2-ylpropan-2-one inhibits the activity of JNKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of JNKs, which are involved in various biological processes. Inhibition of JNKs by 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have anti-inflammatory, anti-apoptotic, and neuroprotective effects.
Effets Biochimiques Et Physiologiques
1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have various biochemical and physiological effects in different cell types and animal models. Inhibition of JNKs by 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to reduce inflammation in various models of inflammatory disorders, including rheumatoid arthritis, asthma, and colitis. 1-Chloro-3-pyridin-2-ylpropan-2-one has also been shown to have anti-apoptotic effects in various cell types, including neurons, cardiomyocytes, and hepatocytes. In addition, 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Chloro-3-pyridin-2-ylpropan-2-one in lab experiments is its specificity for JNKs. 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have minimal off-target effects, making it a useful tool for investigating the role of JNKs in various biological processes. However, one of the limitations of using 1-Chloro-3-pyridin-2-ylpropan-2-one is its relatively low potency compared to other JNK inhibitors. This may limit its use in certain experiments that require high levels of JNK inhibition.
Orientations Futures
There are several future directions for research on 1-Chloro-3-pyridin-2-ylpropan-2-one and JNKs. One area of research is the development of more potent and selective JNK inhibitors. This may lead to the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another area of research is the investigation of the role of JNKs in aging and age-related diseases. Finally, the development of new animal models and cell-based assays may help to further elucidate the role of JNKs in various biological processes.
Méthodes De Synthèse
1-Chloro-3-pyridin-2-ylpropan-2-one can be synthesized by reacting 2-chloroacetyl chloride with 3-pyridin-2-ylpropan-2-one in the presence of a base, such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of 1-Chloro-3-pyridin-2-ylpropan-2-one as a white solid. The purity of 1-Chloro-3-pyridin-2-ylpropan-2-one can be improved by recrystallization from a suitable solvent, such as ethanol.
Applications De Recherche Scientifique
1-Chloro-3-pyridin-2-ylpropan-2-one is widely used in scientific research as a JNK inhibitor. JNKs are involved in various biological processes, including inflammation, apoptosis, and stress responses. Inhibition of JNKs has been shown to have therapeutic potential for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. 1-Chloro-3-pyridin-2-ylpropan-2-one has been used in various in vitro and in vivo studies to investigate the role of JNKs in these diseases.
Propriétés
Numéro CAS |
106260-02-0 |
|---|---|
Nom du produit |
1-Chloro-3-pyridin-2-ylpropan-2-one |
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
1-chloro-3-pyridin-2-ylpropan-2-one |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(11)5-7-3-1-2-4-10-7/h1-4H,5-6H2 |
Clé InChI |
QJETVRFJOOUDEY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)CCl |
SMILES canonique |
C1=CC=NC(=C1)CC(=O)CCl |
Synonymes |
2-Propanone, 1-chloro-3-(2-pyridinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



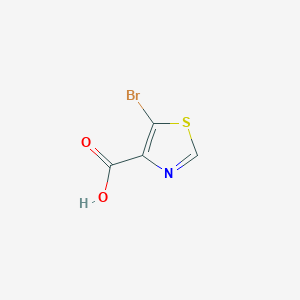
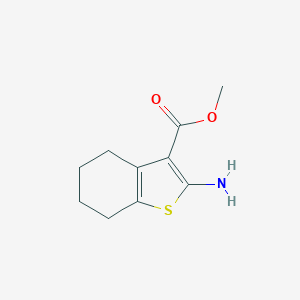
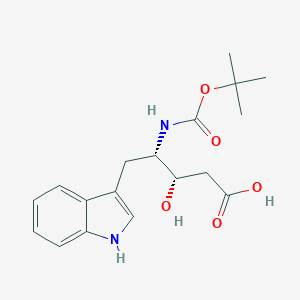
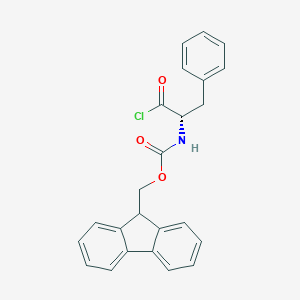
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
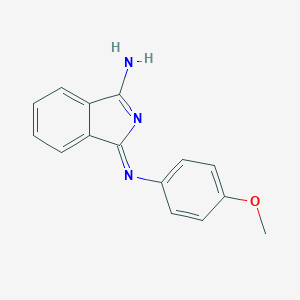
![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)
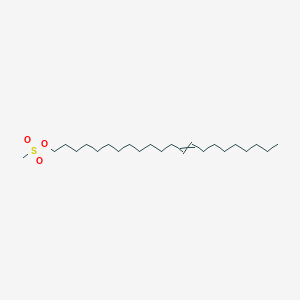
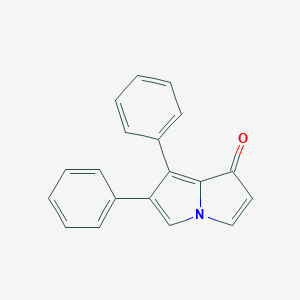
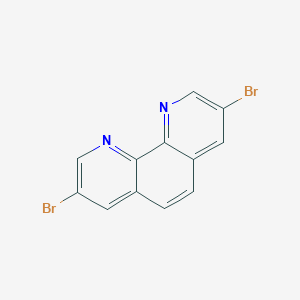
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
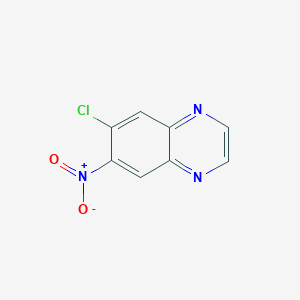
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)